7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H16ClN7O2S and its molecular weight is 393.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrimidine and triazole scaffolds have been reported to interact with various targets, including cyclin-dependent kinases (cdks) and epidermal growth factor receptors (egfrs) . These targets play crucial roles in cell cycle regulation and signal transduction pathways, respectively.
Mode of Action
Based on the structural similarity to other pyrimidine and triazole derivatives, it can be hypothesized that this compound may inhibit its targets by binding to their active sites, thereby preventing their normal function . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets, it is likely that this compound could affect pathways related to cell cycle regulation and signal transduction . The downstream effects of these alterations could include changes in cell proliferation and survival.
Result of Action
Based on the potential targets and pathways, it can be hypothesized that this compound may have antiproliferative effects, potentially leading to cell cycle arrest and apoptosis .
Biological Activity
7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a piperazine moiety with a triazolopyrimidine framework, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16ClN7O2S, with a molecular weight of 393.85 g/mol. The compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is known for enhancing the biological activity of various drugs.
Property | Value |
---|---|
Molecular Formula | C15H16ClN7O2S |
Molecular Weight | 393.85 g/mol |
IUPAC Name | 7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds similar to or derived from this compound. These include:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential : Some derivatives have demonstrated efficacy against human breast cancer cells, suggesting that the triazolopyrimidine scaffold may interact with key cellular pathways involved in cancer progression .
Antibacterial Activity
A study synthesized several piperazine derivatives and evaluated their antibacterial properties. The results indicated that compounds with sulfonamide groups exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound showed strong inhibitory effects on bacterial growth, indicating that the sulfonyl group is crucial for enhancing antibacterial activity .
Enzyme Inhibition Studies
Research has focused on the inhibitory effects of piperazine-based compounds on AChE. The synthesized analogs demonstrated varying degrees of inhibition, with some achieving IC50 values comparable to established inhibitors. This suggests that modifications to the piperazine structure can significantly influence enzyme binding affinity .
Anticancer Activity
In vitro studies have shown that certain derivatives targeting poly(ADP-ribose) polymerase (PARP) exhibit promising anticancer activity. For example, one study reported IC50 values for these compounds in breast cancer cell lines that were significantly lower than those for conventional chemotherapeutics like Olaparib . This indicates potential for developing new cancer therapies based on this scaffold.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDGYFLRCAULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.